molecular formula C10H8Cl2O B14870092 4-(3,4-Dichlorophenyl)but-3-yn-2-ol

4-(3,4-Dichlorophenyl)but-3-yn-2-ol

Cat. No.: B14870092
M. Wt: 215.07 g/mol
InChI Key: GSGNQJWHQDHBFE-UHFFFAOYSA-N
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Description

4-(3,4-Dichloro-phenyl)-but-3-yn-2-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a butynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichloro-phenyl)-but-3-yn-2-ol typically involves the reaction of 3,4-dichlorophenylacetylene with an appropriate alcohol under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 3,4-dichlorophenylacetylene is reacted with propargyl alcohol in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 4-(3,4-Dichloro-phenyl)-but-3-yn-2-ol may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichloro-phenyl)-but-3-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3,4-Dichloro-phenyl)-but-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3,4-Dichloro-phenyl)-but-3-yn-2-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .

Properties

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)but-3-yn-2-ol

InChI

InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7,13H,1H3

InChI Key

GSGNQJWHQDHBFE-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

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